molecular formula C4H7ClN4O B1429910 3-Chloro-6-hydrazinylpyridazine hydrate CAS No. 1588441-01-3

3-Chloro-6-hydrazinylpyridazine hydrate

Cat. No.: B1429910
CAS No.: 1588441-01-3
M. Wt: 162.58 g/mol
InChI Key: WQGOWXUYMUQNFH-UHFFFAOYSA-N
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Description

3-Chloro-6-hydrazinylpyridazine hydrate is an organic compound with the molecular formula C4H7ClN4O. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a hydrazinyl group at the sixth position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-6-hydrazinylpyridazine hydrate can be synthesized by reacting 3,6-dichloropyridazine with hydrazine hydrate. The reaction typically takes place in a solvent such as acetonitrile. For example, 3,6-dichloropyridazine (5.96g, 40mmol) and hydrazine hydrate (1.80g, 36mmol) are added to a 100mL single-mouth round bottom flask containing 20mL of acetonitrile. The mixture is then stirred and heated under reflux conditions until the reaction is complete .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-hydrazinylpyridazine hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Carbonyl Compounds: Such as aldehydes and ketones for condensation reactions.

Major Products Formed

    Substituted Pyridazines: Formed through nucleophilic substitution.

    Hydrazones: Formed through condensation with carbonyl compounds.

    Oxidized or Reduced Derivatives: Depending on the specific redox conditions.

Scientific Research Applications

3-Chloro-6-hydrazinylpyridazine hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydrazinylpyridazine hydrate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: The precursor used in the synthesis of 3-Chloro-6-hydrazinylpyridazine hydrate.

    3-Hydrazinylpyridazine: Lacks the chlorine atom at the third position.

    6-Chloropyridazine: Lacks the hydrazinyl group at the sixth position

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

(6-chloropyridazin-3-yl)hydrazine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4.H2O/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGOWXUYMUQNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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